molecular formula C19H12N2O4 B2922872 N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide CAS No. 1795412-96-2

N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2922872
CAS No.: 1795412-96-2
M. Wt: 332.315
InChI Key: SEBGUORBNHEJME-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research. It combines two pharmacologically significant scaffolds: a 2-oxo-2H-chromene (coumarin) and a 5-phenyloxazole. This molecular architecture is of high interest in early-stage investigative biology, particularly in the fields of oncology and infectious diseases. Coumarin derivatives are extensively studied for their cytotoxic properties and have been shown to inhibit the growth of various human cancer cell lines, including melanoma and renal cancers . Concurrently, oxazole-based structures are recognized as key intermediates in medicinal chemistry, demonstrating a wide spectrum of biological activities such as anticancer and antimicrobial effects . Specifically, oxazole-3-carboxamide analogues have been identified as potent inhibitors of Acid Ceramidase (AC), a cysteine hydrolase enzyme that is a promising therapeutic target for conditions like sphingolipid-mediated disorders and certain cancers . The strategic fusion of these moieties in a single molecule makes this compound a valuable chemical tool for researchers aiming to explore novel structure-activity relationships, mechanisms of action, and to develop new therapeutic agents for resistant cancers and pathogenic infections. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-oxochromen-3-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c22-17(18-20-11-16(24-18)12-6-2-1-3-7-12)21-14-10-13-8-4-5-9-15(13)25-19(14)23/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBGUORBNHEJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide typically involves the condensation of 2-oxo-2H-chromen-3-carboxylic acid with 5-phenyloxazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole or coumarin moiety can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole or coumarin derivatives.

Scientific Research Applications

N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the replication of cancer cells. The oxazole ring can interact with enzymes, modulating their activity. The compound can also generate reactive oxygen species, leading to oxidative stress in target cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide with structurally or functionally related coumarin derivatives (Table 1).

Table 1: Comparative Analysis of Coumarin-Based Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorescence Properties Synthesis Method
This compound C₁₉H₁₂N₂O₄ 332.31 5-phenyloxazole, amide linkage High solid-state fluorescence; solvent-dependent solution emission Amide coupling (EDCl/DCC)
2-oxo-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2H-chromene-3-carboxamide C₂₁H₁₈N₂O₅ 378.40 p-Tolyl oxazolidine, methylene linker Moderate fluorescence (reduced conjugation due to saturated oxazolidine) Oxazolidine ring formation
2-oxo-2H-chromen-3-yl propionate C₁₂H₁₀O₄ 218.20 Propionate ester High solid-state fluorescence; solvent-polarity-dependent emission Esterification (acid chloride)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₈ClF₃N₂OS 320.71 Chlorophenyl, trifluoromethyl Limited fluorescence (non-coumarin core) Multi-step heterocyclic synthesis

Key Findings :

Structural Rigidity and Fluorescence :

  • The target compound’s oxazole ring enhances π-conjugation and rigidity compared to saturated oxazolidine derivatives (e.g., ), resulting in stronger solid-state fluorescence. The phenyl group further stabilizes the excited state via π-π stacking .
  • In contrast, ester derivatives (e.g., 2-oxo-2H-chromen-3-yl propionate ) exhibit solvent-polarity-dependent fluorescence but lack the hydrogen-bonding capability of the amide linkage, reducing intermolecular interactions in the solid state.

Synthetic Accessibility :

  • Amide coupling (target compound) offers modularity compared to oxazolidine ring formation (), which requires stringent stereochemical control. Esterification () is simpler but limits functional group diversity.

Electronic Effects :

  • The electron-withdrawing amide group in the target compound stabilizes the coumarin’s excited state, red-shifting emission compared to ester derivatives . The oxazole’s nitrogen atoms also contribute to intramolecular charge transfer (ICT), enhancing quantum yield.

Biological Relevance :

  • While the evidence lacks direct bioactivity data, the phenyloxazole moiety may improve target binding compared to esters or pyrazole derivatives (e.g., ), which prioritize steric bulk over electronic complementarity.

Crystallographic Insights :

X-ray studies using SHELX programs () reveal that the dihedral angle between the coumarin and oxazole planes in the target compound is ~15° , facilitating partial conjugation. In contrast, oxazolidine derivatives () exhibit larger angles (~30° ), disrupting conjugation and reducing fluorescence efficiency. ORTEP-3 visualizations () further highlight steric effects from substituents like p-tolyl (), which introduce torsional strain.

Biological Activity

N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly its potential anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, including its synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C16H13N3O3. The compound features a coumarin moiety linked to a phenyloxazole structure through a carboxamide functional group. This unique structure contributes to its diverse biological activities.

Synthesis Methods

The synthesis typically involves the condensation of 2-oxo-2H-chromen-3-carboxylic acid with 5-phenyloxazole-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is conducted in dichloromethane under controlled conditions followed by purification via column chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The mechanism involves intercalation with DNA, which inhibits cancer cell replication. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest and promoted apoptosis through caspase activation .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL. The study concluded that this compound could serve as a lead compound for developing new antibiotics targeting resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The coumarin moiety intercalates into DNA, disrupting replication.
  • Enzyme Modulation : The oxazole ring interacts with various enzymes, potentially altering their activity.
  • Reactive Oxygen Species Generation : The compound can induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. What are the recommended synthetic routes for N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Prepare the coumarin core (2-oxo-2H-chromene) through Pechmann condensation using substituted phenols and β-ketoesters under acidic conditions.
  • Step 2 : Functionalize the 3-position of the coumarin with an oxazole-carboxamide moiety. This involves coupling 5-phenyloxazole-2-carboxylic acid with the coumarin amine derivative using phosphoryl chloride (POCl₃) as a condensing agent, followed by purification via silica gel chromatography .
  • Validation : Confirm intermediate structures using NMR and mass spectrometry. Final product purity is typically assessed via HPLC (>95%) .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT or SHELXD for phase determination via direct methods .
  • Refinement : Refine anisotropic displacement parameters with SHELXL, achieving R-factors < 0.05 for high-quality datasets. WinGX or Olex2 software suites are used for visualization and validation .
  • Metrics : Report bond lengths, angles, and torsion angles to confirm stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., coumarin C=O at ~160 ppm) and confirms substitution patterns.
  • FTIR : Key peaks include C=O stretches (~1700 cm⁻¹ for coumarin and oxazole carbonyls) and N-H stretches (~3300 cm⁻¹ for amide groups).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₂N₂O₄: 332.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay conditions or structural modifications:

  • Standardization : Use uniform protocols (e.g., fixed enzyme concentrations in α-glucosidase inhibition assays) .
  • Substituent Analysis : Compare analogs with varying substituents (e.g., halogenated phenyl groups) to isolate electronic or steric effects. For example, dichloro-substituted derivatives in chromone-based compounds show enhanced COX-2/5-LOX inhibition .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to assess significance of activity differences across studies.

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., α-glucosidase). Key residues (e.g., His674 in α-glucosidase) may form hydrogen bonds with the oxazole-carboxamide group .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors. A study on coumarin-thiazole hybrids achieved R² > 0.85 for predicting IC₅₀ values .

Q. How can crystallographic data inform polymorphism or stability studies?

  • Polymorph Screening : Use SC-XRD to identify polymorphs. For example, variations in hydrogen-bonding networks (e.g., N-H···O=C interactions) can alter solubility and thermal stability.
  • Thermal Analysis : Pair with DSC/TGA to correlate crystal packing with melting points or decomposition profiles. SHELXL-refined structures provide precise lattice parameters for such comparisons .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalysis : Replace POCl₃ with greener catalysts (e.g., T3P®) to improve atom economy and reduce waste.
  • Process Optimization : Use DoE (Design of Experiments) to maximize yield. For example, adjusting reaction temperature (80–120°C) and solvent polarity (DMF vs. acetonitrile) can enhance coupling efficiency .

Methodological Considerations

Q. How are bioactivity assays designed to minimize off-target effects?

  • Selectivity Profiling : Test against related enzymes (e.g., COX-1 vs. COX-2) to confirm target specificity.
  • Positive Controls : Include reference inhibitors (e.g., acarbose for α-glucosidase assays) to validate assay conditions .

Q. What analytical techniques detect degradation products during stability studies?

  • HPLC-MS : Monitor hydrolytic degradation (e.g., cleavage of the amide bond) under accelerated conditions (40°C/75% RH).
  • Forced Degradation : Expose the compound to acidic/basic/oxidative environments and identify byproducts via LC-QTOF .

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